molecular formula C14H20N4O3S B11145561 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11145561
M. Wt: 324.40 g/mol
InChI Key: HKLLCLLCUATVHU-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, pyrimidine derivatives, and piperidine derivatives. Common synthetic routes could involve:

    Formation of the Tetrahydrothiophene Ring: This step might involve the oxidation of tetrahydrothiophene to introduce the dioxido functional group.

    Pyrimidine Attachment: The pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Piperidine Carboxamide Formation: The final step could involve the formation of the piperidine ring and subsequent carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidine or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be studied for its potential as a drug candidate. Its interactions with biological targets could be explored to understand its pharmacological properties.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C14H20N4O3S/c19-13(17-12-4-8-22(20,21)10-12)11-3-1-7-18(9-11)14-15-5-2-6-16-14/h2,5-6,11-12H,1,3-4,7-10H2,(H,17,19)

InChI Key

HKLLCLLCUATVHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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